Cas no 475992-47-3 (2-(3-fluorophenyl)imidazo1,2-apyridine)

2-(3-Fluorophenyl)imidazo[1,2-a]pyridine is a fluorinated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 3-fluorophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substituent enhances metabolic stability and bioavailability, while the fused imidazo[1,2-a]pyridine scaffold contributes to its potential as a bioactive motif in drug discovery. Its well-defined synthetic route allows for high purity and scalability, ensuring reproducibility in industrial applications. This compound is particularly useful in the development of kinase inhibitors, CNS-active agents, and other therapeutic candidates requiring fluorinated aromatic systems.
2-(3-fluorophenyl)imidazo1,2-apyridine structure
475992-47-3 structure
Product Name:2-(3-fluorophenyl)imidazo1,2-apyridine
CAS No:475992-47-3
MF:C13H9FN2
MW:212.222366094589
CID:1112809
PubChem ID:9899222
Update Time:2025-06-14

2-(3-fluorophenyl)imidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)-Imidazo[1,2-a]pyridine
    • 2-(3-fluorophenyl)imidazo1,2-apyridine
    • SY354079
    • F1967-6045
    • 2-(3-fluorophenyl)imidazo[1,2-a]pyridine
    • AKOS017283202
    • SCHEMBL6390907
    • 475992-47-3
    • MFCD11845352
    • Inchi: 1S/C13H9FN2/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h1-9H
    • InChI Key: IYKXSBVFVNDBBX-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1=CN2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 212.07497646g/mol
  • Monoisotopic Mass: 212.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 17.3Ų

2-(3-fluorophenyl)imidazo1,2-apyridine Pricemore >>

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Additional information on 2-(3-fluorophenyl)imidazo1,2-apyridine

Recent Advances in the Study of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (CAS: 475992-47-3): A Promising Scaffold in Medicinal Chemistry

The compound 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (CAS: 475992-47-3) has recently emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic structure has garnered attention due to its versatile pharmacological properties and potential applications in treating various diseases. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, revealing promising results in several therapeutic areas.

One of the key areas of research involves the exploration of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine as a potential kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and inflammatory diseases. Recent in vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

Another notable advancement is the investigation of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine in the context of central nervous system (CNS) disorders. Researchers have synthesized and evaluated a series of analogs for their ability to modulate neurotransmitter receptors, particularly GABA-A and serotonin receptors. Preliminary results indicate that certain derivatives exhibit anxiolytic and anticonvulsant activities, positioning them as potential candidates for the treatment of anxiety disorders and epilepsy.

The synthetic routes to 2-(3-fluorophenyl)imidazo[1,2-a]pyridine have also been optimized in recent studies. Novel catalytic methods, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to improve yield and selectivity. These advancements not only facilitate the large-scale production of the compound but also enable the generation of diverse analogs for structure-activity relationship (SAR) studies.

In addition to its therapeutic potential, 2-(3-fluorophenyl)imidazo[1,2-a]pyridine has been explored as a fluorescent probe for biological imaging. Its unique photophysical properties, such as high quantum yield and stability, make it suitable for tracking cellular processes and detecting biomolecules. Recent applications include its use in live-cell imaging and as a sensor for reactive oxygen species (ROS) in oxidative stress studies.

Despite these promising developments, challenges remain in the clinical translation of 2-(3-fluorophenyl)imidazo[1,2-a]pyridine-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its pharmacological activities underscore its potential as a valuable tool in drug discovery.

In conclusion, 2-(3-fluorophenyl)imidazo[1,2-a]pyridine (CAS: 475992-47-3) represents a promising scaffold with diverse applications in medicinal chemistry. Recent studies have highlighted its potential as a kinase inhibitor, CNS modulator, and fluorescent probe, among other roles. Continued research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic profile, paving the way for its eventual clinical application.

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